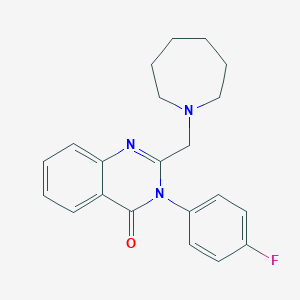![molecular formula C17H13ClN2O4 B289289 N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289289.png)
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. This molecule has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of CF.
作用机制
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 binds to the regulatory domain of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide and prevents the opening of the chloride channel. This molecule acts as a non-competitive inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which means that it does not compete with other ligands for binding to N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be more potent and selective than other N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide inhibitors, such as glibenclamide and DPC.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to improve the chloride transport in CF cells and restore the airway surface liquid volume. This molecule can also reduce the viscosity of mucus and enhance the bacterial clearance in CF cells. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be well-tolerated in preclinical studies and does not have significant toxicity or side effects.
实验室实验的优点和局限性
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent and selective inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which makes it an ideal tool for studying the function and regulation of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels. This molecule can be used in electrophysiological studies, fluorescence imaging, and other biochemical assays to investigate the activity and localization of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels. However, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has some limitations for lab experiments. This molecule is not stable in aqueous solutions and requires careful handling and storage. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 can also interact with other proteins and affect their function, which may complicate the interpretation of experimental results.
未来方向
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of CF and other related diseases. However, there are still some challenges and opportunities for future research. One of the challenges is to improve the pharmacokinetic properties of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172, such as its stability, solubility, and bioavailability. Another challenge is to identify the optimal dose and delivery route of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 for clinical applications. There are also opportunities to investigate the potential applications of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 in other diseases, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer. Overall, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a promising molecule with potential therapeutic applications and warrants further research.
合成方法
The synthesis of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been reported in several research articles. In brief, the synthesis involves the condensation of 4-chloro-2-nitroaniline with 2-furancarboxaldehyde to form 4-chloro-2-{[(2-furylmethyl)amino]carbonyl}aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172. The purity and yield of the final product can be improved by using appropriate purification techniques.
科学研究应用
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent and selective inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which can block the function of defective N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels and restore the transport of chloride ions in CF cells. This molecule has been shown to improve the airway surface liquid volume, reduce mucus viscosity, and enhance the bacterial clearance in CF cells. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has also been investigated for its potential applications in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.
属性
分子式 |
C17H13ClN2O4 |
|---|---|
分子量 |
344.7 g/mol |
IUPAC 名称 |
N-[4-chloro-2-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-5-6-14(20-17(22)15-4-2-8-24-15)13(9-11)16(21)19-10-12-3-1-7-23-12/h1-9H,10H2,(H,19,21)(H,20,22) |
InChI 键 |
ATEXDWNHRIMAPR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
规范 SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
